molecular formula C10H15ClN2O2 B15297512 N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

Cat. No.: B15297512
M. Wt: 230.69 g/mol
InChI Key: YNGMLZDKEZJJLB-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethoxy)phenyl]acetamide hydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with an ethoxy-linked amino group and an acetamide moiety, forming a hydrochloride salt. Its synthesis typically involves Williamson ether formation to introduce the ethoxy bridge, followed by acetylation and salt formation .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

YNGMLZDKEZJJLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride typically involves the reaction of 4-(2-aminoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{N-[4-(2-aminoethoxy)phenyl]acetamide} ]

The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 2-aminoethoxy side chain. Below is a comparison with key analogs:

Compound Substituent/Modification Key Features Reference
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Sulfonyl-piperazine group Superior analgesic activity compared to paracetamol; targets inflammatory pain
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy group Planar crystal structure with N–H⋯O hydrogen bonds and π-π interactions
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride Aminoethyl-phenoxy group Enhanced solubility due to hydrochloride salt; potential CNS activity
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Aminomethyl group (no ethoxy linker) Simplified structure; used in regulatory-compliant drug intermediates
N-[4-(2-Morpholin-4-ylpropanoyl)phenyl]acetamide hydrochloride Morpholine-propanoyl side chain Improved pharmacokinetics via heterocyclic amine substitution

Key Observations :

  • Hydrochloride salts (e.g., in ) universally improve aqueous solubility, critical for drug bioavailability.
  • Crystallographic data from N-[4-(4-Nitrophenoxy)phenyl]acetamide highlights the role of hydrogen bonding in stability, a feature likely shared with the target compound’s hydrochloride form .

Pharmacological Activity Profiles

  • Analgesic Activity: Compound 35 () exhibits pain-relief properties comparable to paracetamol, suggesting that phenylacetamide derivatives with polar substituents (e.g., sulfonyl-piperazine) target nociceptive pathways .
  • Anti-Hypernociceptive Effects: Compounds 36 and 37 () reduce inflammatory pain, implying that electron-withdrawing groups (e.g., sulfonamides) enhance activity in this class .
  • Receptor Targeting: The purinone-containing analog in shows affinity for adenosine receptors, indicating that side-chain complexity modulates target specificity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: N-[4-(4-Nitrophenoxy)phenyl]acetamide forms C(4) chains via N–H⋯O bonds, a feature likely replicated in the target compound’s crystalline form .
  • Solubility : Hydrochloride salts (e.g., ) typically exhibit >10 mg/mL solubility in aqueous media, advantageous for formulation.
  • Thermal Stability : Morpholine-containing analogs () show decomposition points >200°C, suggesting the target compound’s salt form enhances thermal resilience .

Q & A

Q. What are the established synthetic routes for N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4-(2-aminoethoxy)aniline with acetyl chloride under anhydrous conditions, followed by hydrochloride salt formation. Key steps include:

  • Amination and Protection : Reacting 4-hydroxyphenylacetamide with 2-aminoethanol in the presence of a coupling agent (e.g., EDC or DCC) to introduce the aminoethoxy group .
  • Acetylation : Treating the intermediate with acetyl chloride in dichloromethane at 0–5°C to avoid over-acetylation .
  • Salt Formation : Adding hydrochloric acid in ethanol to precipitate the hydrochloride salt.
    Optimization Strategies :
  • Use in situ FTIR or HPLC to monitor reaction progress and minimize side products.
  • Adjust solvent polarity (e.g., switching from THF to DMF) to improve intermediate solubility .
  • Yield improvements (from ~60% to >85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of amine to acetyl chloride) and reaction time (<2 hours) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Primary Techniques :

  • NMR :
    • ¹H NMR : Peaks at δ 1.95–2.05 ppm (acetamide methyl), δ 3.50–3.70 ppm (methylene groups in aminoethoxy), and δ 6.70–7.30 ppm (aromatic protons) confirm the structure .
    • ¹³C NMR : Signals at ~170 ppm (carbonyl C) and 40–50 ppm (methylene C in aminoethoxy) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water + 0.1% TFA) achieve >98% purity .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.1; HCl salt adds 36.46 Da ).

Q. How can researchers design preliminary biological assays to evaluate the compound’s antimicrobial potential?

Experimental Design :

  • Microbial Strains : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains .
  • Assay Protocol :
    • Prepare serial dilutions (1–100 µg/mL) in Mueller-Hinton broth.
    • Use microdilution plates and measure MIC (Minimum Inhibitory Concentration) after 24 hours.
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
      Data Interpretation : Compare inhibition zones or MIC values to structure-activity trends in related acetamide derivatives (e.g., halogen substitution enhances activity ).

Advanced Research Questions

Q. How do structural modifications to the aminoethoxy group influence the compound’s pharmacokinetic properties?

Methodology :

  • Analog Synthesis : Replace the aminoethoxy group with ethoxy, propoxy, or cyclic amines (e.g., piperidine) .
  • ADME Studies :
    • Solubility : Measure logP via shake-flask method; aminoethoxy derivatives typically show logP ~1.5, favoring aqueous solubility .
    • Metabolic Stability : Incubate with liver microsomes; bulky substituents (e.g., cyclopropyl) reduce CYP450-mediated oxidation .
  • Case Study : Substituting aminoethoxy with 4-bromobutoxy increased plasma half-life from 2.1 to 4.8 hours in rodent models .

Q. What computational strategies can predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Approaches :

  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT2A) crystal structures (PDB: 6WGT). The aminoethoxy group may form hydrogen bonds with Asp155 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable interactions .
  • QSAR Models : Corrogate substituent electronegativity with IC₅₀ values from existing phenoxyacetamide derivatives .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

Root Cause Analysis :

  • Assay Variability : Differences in cell viability protocols (e.g., MTT vs. ATP luminescence) may yield conflicting IC₅₀ values .
  • Cell-Specific Factors : Overexpression of efflux pumps (e.g., P-gp) in certain lines (e.g., MCF-7 vs. HepG2) alters drug accumulation .
    Resolution Strategies :
  • Standardize assays using CLSI guidelines.
  • Perform comparative studies with isogenic cell lines to isolate resistance mechanisms .

Q. What strategies mitigate degradation of this compound under physiological pH conditions?

Stability Testing :

  • Forced Degradation : Expose to pH 1.2 (gastric) and 7.4 (blood) at 37°C; monitor via HPLC. Degradation peaks suggest hydrolysis of the acetamide bond .
    Formulation Solutions :
  • Encapsulate in PLGA nanoparticles to control release and shield from acidic environments .
  • Co-crystallize with citric acid to enhance solid-state stability .

Q. How can researchers validate off-target effects identified in high-throughput screening?

Validation Workflow :

  • Secondary Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • CRISPR Knockout : Delete putative off-target genes (e.g., kinases) and reassess activity .
  • Dose-Response Analysis : A steep Hill slope (>2) suggests non-specific binding .

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